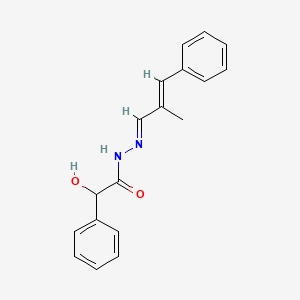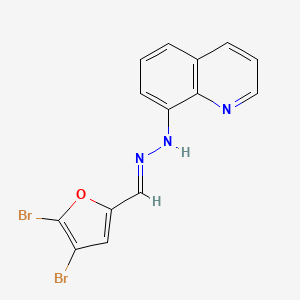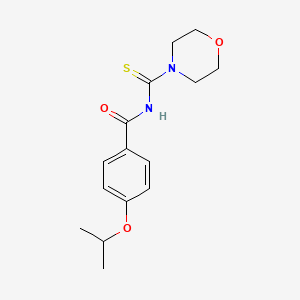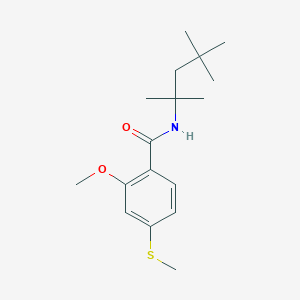
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, also known as HPPH, is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. This compound is synthesized through a multi-step process and has been extensively studied for its scientific research applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed that 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways involved in cell growth and survival. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to inhibit the expression of various oncogenes and activate tumor suppressor genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its pharmacological properties. However, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has some limitations as well. It is relatively unstable and has a short half-life, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide. One potential area of research is the development of novel 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide and its potential therapeutic applications in various diseases. Additionally, the development of new methods for synthesizing 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide may also be an area of future research.
Conclusion
In conclusion, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide possesses antioxidant, anti-inflammatory, and anticancer activities and has been shown to inhibit the growth of tumors in animal models. There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, including the development of novel derivatives and investigation of its potential therapeutic applications in various diseases.
Synthesis Methods
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxy-N'-phenylacetohydrazide. This intermediate is then reacted with acetic anhydride and benzaldehyde to form the final product, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide.
Scientific Research Applications
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been studied extensively for its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been tested against various cancer cell lines and has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14(12-15-8-4-2-5-9-15)13-19-20-18(22)17(21)16-10-6-3-7-11-16/h2-13,17,21H,1H3,(H,20,22)/b14-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPQHGHORQYJB-QQWZAAIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)


![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

